molecular formula C14H22N2O4S B5024524 N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide

N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide

Cat. No.: B5024524
M. Wt: 314.40 g/mol
InChI Key: JEXBQOGGXVOZDQ-UHFFFAOYSA-N
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Description

N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide is a chemical compound with a complex structure that includes a tert-butylsulfamoyl group, a methoxy group, and a propanamide moiety

Properties

IUPAC Name

N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-6-13(17)15-11-9-10(7-8-12(11)20-5)21(18,19)16-14(2,3)4/h7-9,16H,6H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXBQOGGXVOZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide typically involves the reaction of 5-(tert-butylsulfamoyl)-2-methoxybenzoic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form an alcohol.

    Substitution: The tert-butylsulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of 5-(tert-butylsulfamoyl)-2-hydroxyphenylpropanamide.

    Reduction: Formation of N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanol.

    Substitution: Formation of derivatives with different functional groups replacing the tert-butylsulfamoyl group.

Scientific Research Applications

N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide involves its interaction with specific molecular targets. The tert-butylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s solubility and bioavailability, while the propanamide moiety may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

  • N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]acetamide
  • 5-(N-(tert-Butyl)sulfamoyl)-2-methylphenylboronic acid
  • 5-(N-tert-Butylsulfamoyl)-2-methoxyphenylboronic acid

Comparison: N-[5-(tert-butylsulfamoyl)-2-methoxyphenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.

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